1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene
Description
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, making it a compound of interest in various chemical research and industrial applications.
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
1,5-dichloro-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-4(9)6(16-7(10,11)12)5(2-3)13(14)15/h1-2H |
InChI Key |
YDQMPOJGDJTXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene typically involves multiple steps, including the introduction of chlorine, trifluoromethylthio, and nitro groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Introduction of chlorine atoms to the benzene ring using reagents like chlorine gas or thionyl chloride.
Trifluoromethylthiolation: Addition of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The specific pathways involved depend on the context of its application, such as its use in drug development or as an industrial chemical .
Comparison with Similar Compounds
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene can be compared with other similar compounds, such as:
1,5-Dichloro-3-trifluoromethylthio-2-nitrobenzene: Similar structure but with different positions of the nitro and trifluoromethylthio groups.
1,5-Dichloro-2-nitrobenzene: Lacks the trifluoromethylthio group.
2,4-Dichloro-1-nitrobenzene: Different positions of the chlorine and nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activity. This compound features a complex structure with multiple electron-withdrawing groups, which may enhance its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.06 g/mol. The presence of chlorine, trifluoromethylthio, and nitro groups suggests significant electronic effects that can influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that the compound's electron-withdrawing groups can affect its binding affinities with various biomolecules, such as enzymes and receptors. The following mechanisms have been proposed for its biological activity:
- Enzyme Inhibition : The structural features of this compound may allow it to inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with receptors, influencing signaling pathways that are vital for cellular functions.
Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated compounds found that similar structures exhibited notable effects against various pathogens. Although specific data on this compound is limited, its structural analogs demonstrated significant antibacterial and antifungal activities, suggesting potential for similar effects in this compound.
| Compound | Activity | Reference |
|---|---|---|
| 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene | Moderate antibacterial | |
| 1-Chloro-4-trifluoromethylthio-2-nitrobenzene | Significant antifungal |
Cytotoxic Effects
In vitro studies on structurally related compounds have shown cytotoxic effects against cancer cell lines. For example, compounds bearing similar substituents were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing a dose-dependent cytotoxicity. This suggests that this compound could exhibit similar properties.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound relative to other similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | Distinct chlorination pattern | |
| 1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene | Different substitution pattern | |
| 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene | Variations in reactivity due to position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
